2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(2,5-dihydropyrrol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-2H,3-5H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOSEDKYAKQKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride typically involves the reaction of maleic anhydride with glycine. The reaction proceeds through the formation of an intermediate maleimide, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The pyrrole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxo derivatives of the pyrrole ring.
Reduction Products: Reduced forms of the compound.
Substitution Products: Functionalized pyrrole derivatives.
Scientific Research Applications
Biochemistry
The compound is utilized in the synthesis of glycan probes, which are essential for studying glycan structures and functions. The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds. These probes facilitate assays that detect and quantify glycan molecules on proteins or cells, providing insights into biochemical pathways and disease mechanisms.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for designing drug candidates targeting neurological disorders. Modifications to its structure enhance its ability to cross the blood-brain barrier. Derivatives have shown potential therapeutic effects in conditions such as Alzheimer's and Parkinson's diseases.
Organic Synthesis
As a valuable intermediate, 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is employed in multi-step synthetic routes to construct complex molecules. Its reactive groups facilitate amide bond formation, a common linkage in organic compounds.
Analytical Chemistry
Analytical chemists use this compound as a standard or reagent in chromatographic methods and other analytical techniques. It may be used to calibrate instruments or as a reactant in assays to determine the presence of specific functional groups.
Materials Science
In materials science, the compound's reactive groups are exploited to modify surfaces or create new polymeric materials with desired properties. It can be grafted onto surfaces or incorporated into polymers to introduce functional groups that enhance biocompatibility or reactivity.
Environmental Science
Environmental scientists study the degradation products of this compound to understand its interaction with environmental contaminants. By simulating environmental conditions, researchers can observe its breakdown and reaction with pollutants, contributing to pollution control strategies.
Case Study 1: Glycan Probes Development
A study demonstrated the successful synthesis of glycan probes using this compound. The synthesized probes were utilized in assays that revealed significant insights into glycan interactions on cell surfaces, aiding in understanding various diseases.
Case Study 2: Drug Development for Neurological Disorders
Research involving derivatives of this compound showed promising results in preclinical models for Alzheimer's disease. The modifications allowed enhanced permeability across the blood-brain barrier, leading to improved therapeutic effects compared to existing treatments.
Summary Table of Applications
| Application Area | Methodology | Outcomes |
|---|---|---|
| Biochemistry | Synthesis of glycan probes | Insights into glycan structures and functions |
| Medicinal Chemistry | Scaffold for drug design | Potential treatments for neurological disorders |
| Organic Synthesis | Multi-step synthetic routes | Construction of complex organic molecules |
| Analytical Chemistry | Standard in chromatographic methods | Accurate measurements of chemical substances |
| Materials Science | Surface modification and polymer creation | Development of tailored materials |
| Environmental Science | Study of degradation pathways | Understanding chemical behavior in environments |
Mechanism of Action
The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
2-Maleimidoacetic Acid: Shares a similar structure but differs in the presence of a maleimide group.
N-Maleoylglycine: Another related compound with a similar pyrrole ring structure.
Uniqueness: 2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with thiol groups makes it particularly valuable in biochemical research and industrial applications.
Biological Activity
2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is a compound of interest within the field of medicinal chemistry due to its potential biological activities. The pyrrole ring structure contributes to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting relevant studies, case reports, and experimental findings.
The molecular formula for this compound is , with a molecular weight of approximately 155.11 g/mol. Its structure includes a pyrrole moiety which is known for its reactivity and biological significance.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrole derivatives. For instance, a study synthesized various pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives and evaluated their activity against histone deacetylases (HDACs), which are critical in cancer progression. The compounds demonstrated significant cytotoxicity against cancer cell lines, with some showing enhanced activity compared to known HDAC inhibitors like Vorinostat (SAHA) .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 9a | 12.86 | HDAC2 |
| 9b | 8.90 | HDAC4 |
| 9c | 4.40 | HDAC6 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial potential. A related pyrrole derivative, PT22 from Perenniporia tephropora, exhibited quorum sensing inhibition against Pseudomonas aeruginosa, a significant pathogen in chronic infections. This study indicated that PT22 could enhance the efficacy of traditional antibiotics when used in combination therapy .
Antioxidant Activity
Research has shown that compounds derived from pyrrole structures possess antioxidant properties. In vitro assays demonstrated that certain derivatives could scavenge hydroxyl radicals effectively, contributing to their protective effects against oxidative stress-related diseases .
Case Study 1: Cytotoxicity Evaluation
In a cytotoxicity evaluation involving HepG-2 and EACC cell lines, several synthesized pyrrole derivatives were tested for their antiproliferative effects using the resazurin assay. Compounds Ib and IIa showed promising results with IC50 values indicating significant cytotoxicity at concentrations of 100 and 200 µg/mL .
Case Study 2: Quorum Sensing Inhibition
A study focusing on PT22 demonstrated its ability to inhibit biofilm formation in Pseudomonas aeruginosa. The combination treatment with gentamycin resulted in a marked increase in survival rates in Galleria mellonella, emphasizing the potential of using pyrrole derivatives as antibiotic accelerants .
Q & A
What are the recommended synthetic routes for preparing 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride, and what key intermediates should be monitored?
Methodological Answer:
The synthesis typically involves coupling maleimide derivatives with acetic acid precursors. A common approach is the reaction of maleic anhydride with glycine derivatives under acidic conditions, followed by cyclization to form the pyrrolidine ring. For example, oxalyl chloride has been used to activate carboxylic acids in similar maleimide syntheses, facilitating nucleophilic substitution with amines or thiols . Key intermediates include the maleamic acid derivative (before cyclization) and the free base of the compound before hydrochlorination. Monitoring via thin-layer chromatography (TLC) or HPLC for intermediates like 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid is critical to avoid over-reaction or hydrolysis .
How can the reactivity of the maleimide group in this compound be optimized for site-specific protein conjugation?
Methodological Answer:
Maleimide-thiol conjugation is pH-dependent; optimal reactivity occurs at pH 6.5–7.5 to balance thiol deprotonation and minimize maleimide hydrolysis. Pre-reducing target proteins (e.g., with TCEP) ensures free thiol availability. To prevent retro-Michael reactions, consider using stabilized maleimide derivatives or conducting reactions at 4°C. Competing hydrolysis can be mitigated by avoiding prolonged storage in aqueous buffers. Recent studies highlight the use of tris(2-carboxyethyl)phosphine (TCEP) to maintain reducing conditions without interfering with maleimide reactivity .
What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the maleimide ring (δ ~6.7 ppm for vinyl protons) and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂).
- HPLC-MS: Reverse-phase HPLC with UV detection at 260 nm (maleimide absorbance) coupled with mass spectrometry verifies molecular weight (C₆H₈NO₄·HCl, theoretical m/z 191.06 for free acid; 227.04 for hydrochloride).
- X-ray Crystallography: For structural elucidation, SHELX software is widely used to solve crystal structures, particularly for verifying the hydrochloride salt form and hydrogen bonding patterns .
How does the hydrochloride salt form influence the compound’s solubility and stability?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility compared to the free acid, making it suitable for biological assays. However, in organic solvents (e.g., DCM or DMF), the free base may precipitate, requiring careful solvent selection during synthesis. Stability studies indicate that the hydrochloride form is less prone to hydrolysis in acidic conditions but may degrade in basic environments (pH >8). Lyophilization is recommended for long-term storage to prevent maleimide ring opening .
What are the common side reactions during conjugation with thiol-containing biomolecules, and how can they be mitigated?
Methodological Answer:
- Hydrolysis: Maleimide reacts with water to form maleamic acid, reducing conjugation efficiency. Use freshly prepared solutions and avoid aqueous buffers for prolonged periods.
- Disulfide Rebridging: Excess maleimide can crosslink disulfide bonds. Optimize molar ratios (typically 1:1.2 protein:maleimide) and use size-exclusion chromatography to remove unreacted reagent.
- Retro-Michael Reactions: Conjugates may dissociate at physiological pH. Stabilize linkages by employing bromomaleimide or thiomaleimide derivatives, which form irreversible adducts .
In crystallographic studies, what challenges arise in determining the crystal structure of this compound?
Methodological Answer:
Crystallization challenges include:
- Polymorphism: The hydrochloride salt may form multiple crystal phases. Screen solvents (e.g., ethanol/water mixtures) to isolate a single polymorph.
- Hydrogen Bonding: The acetic acid and hydrochloride groups create complex hydrogen-bonding networks. SHELXL refinement tools are essential for modeling these interactions, particularly for resolving disorder in the maleimide ring .
How does this compound compare to other maleimide derivatives in bioconjugation efficiency?
Methodological Answer:
Compared to longer-chain maleimides (e.g., PEG₄-maleimide), this compound offers smaller steric hindrance, ideal for modifying sterically sensitive proteins. However, its shorter linker may reduce flexibility, potentially affecting binding kinetics. Benchmarking against derivatives like 3-maleimidopropionic acid shows similar thiol reactivity but differences in solubility profiles .
What are the regulatory considerations for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
